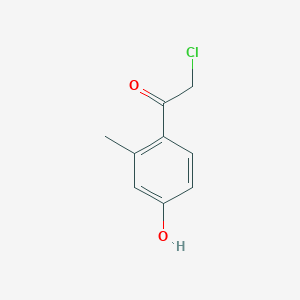
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with thymol in the presence of aluminum chloride in nitrobenzene at 50°C . Another method includes the reaction of bromoacetyl bromide with 3-chloroanisole using aluminum chloride in carbon tetrachloride, initially at 0°C and then at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both a hydroxyl and a chlorine group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone, a chlorinated derivative of a hydroxy ketone, has garnered significant attention in recent years due to its potential biological activities. This article explores its biological activities, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H7ClO2, with a molecular weight of approximately 184.62 g/mol. The compound features a chlorine atom, a hydroxyl group, and a methyl-substituted aromatic ring, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClO2 |
| Molecular Weight | 184.62 g/mol |
| Melting Point | 422 K |
| Solubility | Soluble in ethanol |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting their growth .
- Anticancer Properties : The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can modulate signal transduction pathways related to cell proliferation and apoptosis.
- Receptor Interaction : It is believed to interact with certain receptors, influencing cellular responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Yayli et al. (2006) demonstrated the antimicrobial efficacy of this compound against various bacterial strains, highlighting its potential as an antimicrobial agent.
- Anticancer Research : Echeverria et al. (2009) investigated the compound's ability to induce apoptosis in cancer cell lines, providing evidence for its potential use in cancer therapy.
- Anti-inflammatory Activity : Yadav et al. (2010) reported that the compound exhibited significant anti-inflammatory activity in animal models, suggesting its therapeutic potential for inflammatory diseases.
Properties
CAS No. |
37904-71-5 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-1-(4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
LGOHNLSGYJVCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















